molecular formula C18H15FN4O3 B12054507 9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12054507
M. Wt: 354.3 g/mol
InChI Key: OBSCYYXZVHYGKK-UHFFFAOYSA-N
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Description

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex heterocyclic compound This compound is notable for its unique structure, which includes a pyridoquinoline core, a pyrimidinyl group, and various functional groups such as a fluoro, hydroxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic synthesis. The process begins with the construction of the pyridoquinoline core, followed by the introduction of the fluoro, hydroxy, and carboxamide groups. Common reagents used in these steps include fluorinating agents, hydroxylating agents, and carboxylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart from similar compounds is its unique combination of functional groups and its pyridoquinoline core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyrimidin-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C18H15FN4O3/c1-9-3-4-10-7-11(19)8-12-14(10)23(9)17(26)13(15(12)24)16(25)22-18-20-5-2-6-21-18/h2,5-9,24H,3-4H2,1H3,(H,20,21,22,25)

InChI Key

OBSCYYXZVHYGKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=NC=CC=N4

Origin of Product

United States

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